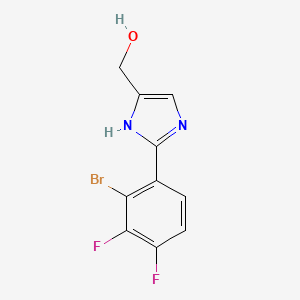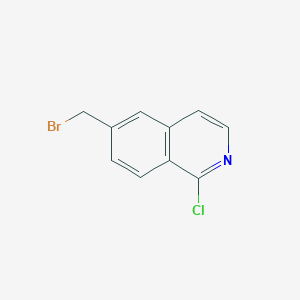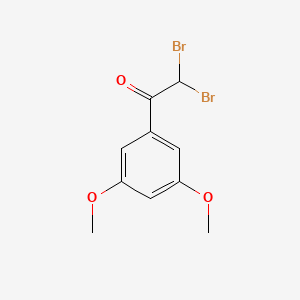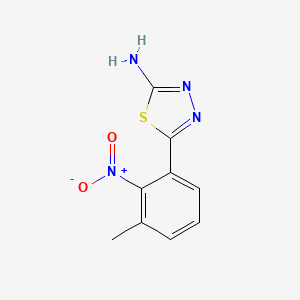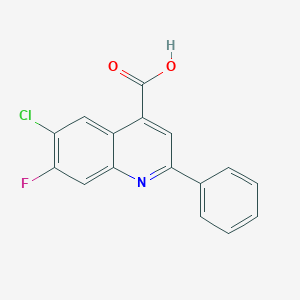
6-Chloro-7-fluoro-2-phenylquinoline-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-fluoro-2-phenylquinoline-4-carboxylic acid is a quinoline derivative that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. Quinoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The presence of chloro and fluoro substituents on the quinoline ring enhances the compound’s biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-fluoro-2-phenylquinoline-4-carboxylic acid typically involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction mixture undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid . The intermediate can then be further reacted with various substituted amines to obtain the desired product .
Industrial Production Methods
Industrial production methods for quinoline derivatives often employ microwave irradiation and conventional heating methods. Microwave irradiation has been shown to significantly reduce reaction times and increase yields, making it a preferred method for large-scale production . The products are typically characterized using techniques such as FT-IR, NMR, mass spectroscopy, and elemental analysis .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-fluoro-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Halogen substituents on the quinoline ring can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-7-fluoro-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as topoisomerase IIα. The compound inhibits the ATPase domain of the enzyme, leading to the disruption of DNA replication and ultimately inducing apoptosis in cancer cells . Docking studies have shown a good correlation between the compound’s interactions with topoisomerase IIα and its observed cytotoxic activity .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid: An intermediate in the synthesis of the target compound.
6-Fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives: These derivatives exhibit similar biological activities and are synthesized using similar methods.
Uniqueness
6-Chloro-7-fluoro-2-phenylquinoline-4-carboxylic acid stands out due to its specific substitution pattern, which enhances its biological activity and stability. The presence of both chloro and fluoro substituents on the quinoline ring contributes to its unique properties and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H9ClFNO2 |
|---|---|
Molecular Weight |
301.70 g/mol |
IUPAC Name |
6-chloro-7-fluoro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9ClFNO2/c17-12-6-10-11(16(20)21)7-14(9-4-2-1-3-5-9)19-15(10)8-13(12)18/h1-8H,(H,20,21) |
InChI Key |
JTFZVEFZSZYAGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=C2)C(=O)O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,11-Dibromo-7H-dibenzo[c,g]carbazole](/img/structure/B13701122.png)
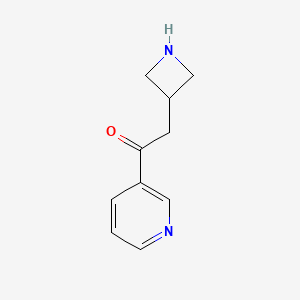
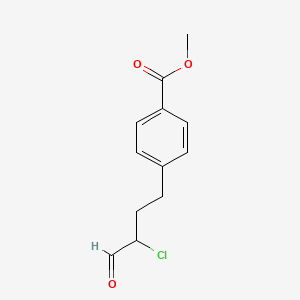
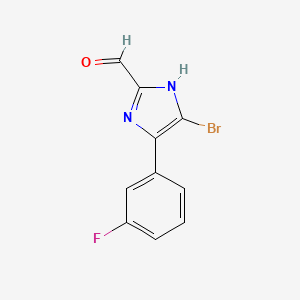
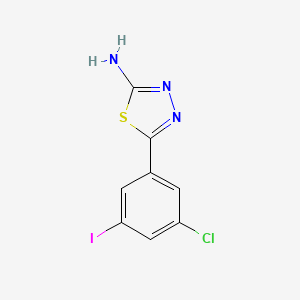
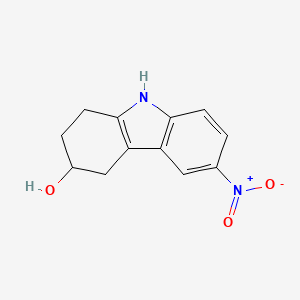
![2-Bromo-3-hexylthieno[3,2-b]thiophene](/img/structure/B13701150.png)


